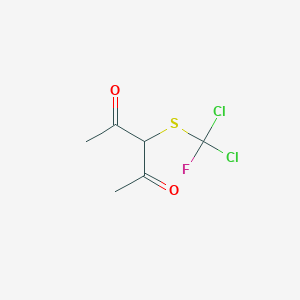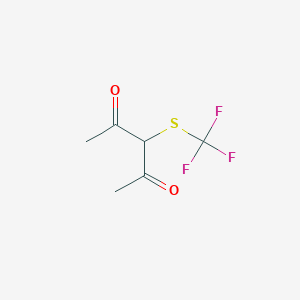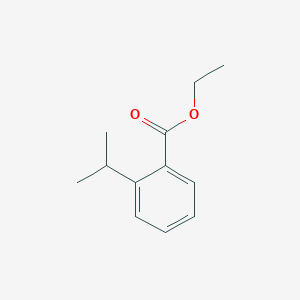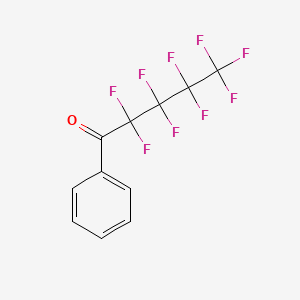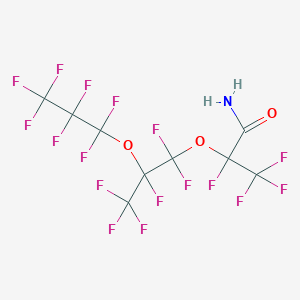
4-Phenoxybutylmagnesium bromide, 0.50 M in 2-MeTHF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenoxybutylmagnesium bromide, 0.50 M in 2-MeTHF (4-PBMB) is a reagent used for a variety of synthetic organic reactions. 4-PBMB is a Grignard reagent, a class of organometallic compounds that are used in organic synthesis. 4-PBMB is a useful reagent in many reactions, such as the formation of aryl and alkyl halides, halohydrins, and alcohols. 4-PBMB is also used in the synthesis of aryl and alkyl amines, and can be used to form organometallic compounds.
Mécanisme D'action
Target of Action
4-Phenoxybutylmagnesium bromide is a Grignard reagent . Grignard reagents are a class of organometallic compounds that are commonly used in organic chemistry for carbon-carbon bond formations. They are strong nucleophiles and bases, and they can react with a variety of electrophilic compounds. The primary targets of 4-Phenoxybutylmagnesium bromide are therefore electrophilic compounds, such as carbonyl compounds (aldehydes, ketones), which it can react with to form new carbon-carbon bonds .
Mode of Action
The mode of action of 4-Phenoxybutylmagnesium bromide involves its reaction with electrophilic compounds. As a Grignard reagent, it acts as a nucleophile, attacking the electrophilic carbon atom of carbonyl compounds. This results in the formation of a new carbon-carbon bond, leading to the synthesis of alcohols, ketones, or other organic compounds .
Biochemical Pathways
The exact biochemical pathways affected by 4-Phenoxybutylmagnesium bromide are dependent on the specific electrophilic compound it reacts with. Therefore, it can be involved in various biochemical pathways depending on the context of its use .
Pharmacokinetics
As a grignard reagent, it is known to be sensitive to moisture and air, and it is typically prepared and used under anhydrous conditions .
Result of Action
The result of the action of 4-Phenoxybutylmagnesium bromide is the formation of new organic compounds through the creation of new carbon-carbon bonds. The exact products depend on the electrophilic compound it reacts with. For example, when reacting with a carbonyl compound, it can lead to the formation of an alcohol .
Action Environment
The action of 4-Phenoxybutylmagnesium bromide is highly dependent on the environment. It is sensitive to moisture and air, and it must be prepared and used under anhydrous conditions . The presence of water or other protic solvents can lead to the decomposition of the Grignard reagent. Therefore, the efficacy and stability of 4-Phenoxybutylmagnesium bromide are highly dependent on the careful control of the reaction conditions .
Avantages Et Limitations Des Expériences En Laboratoire
4-Phenoxybutylmagnesium bromide, 0.50 M in 2-MeTHF is a useful reagent for a variety of synthetic organic reactions. It is relatively inexpensive and easy to obtain, and it is stable in the presence of air and moisture. This compound is also easy to handle and is relatively non-toxic. However, this compound is a strong nucleophile and can react with electrophiles to form unwanted byproducts. It is also important to handle this compound with care, as it is highly flammable.
Orientations Futures
The use of 4-Phenoxybutylmagnesium bromide, 0.50 M in 2-MeTHF in organic synthesis can be further explored in the following areas:
1. Synthesis of complex heterocycles, such as pyridines and quinolines.
2. Synthesis of polymers and plastics.
3. Synthesis of organometallic compounds.
4. Synthesis of aryl and alkyl amines.
5. Synthesis of organometallic compounds.
6. Development of new reaction conditions for the synthesis of aryl and alkyl halides, halohydrins, and alcohols.
7. Development of new methods for the synthesis of organometallic compounds.
8. Development of new methods for the synthesis of heterocycles.
9. Development of new methods for the synthesis of polymers and plastics.
10. Development of new methods for the synthesis of organometallic compounds.
Méthodes De Synthèse
4-Phenoxybutylmagnesium bromide, 0.50 M in 2-MeTHF can be synthesized by the reaction of 4-phenoxybutanol with magnesium in the presence of bromine. The reaction is carried out in anhydrous ether, such as 2-MeTHF. The reaction is exothermic and the reaction mixture should be cooled to prevent the reaction from becoming too vigorous. The reaction is usually complete in 1-2 hours and the product can be isolated by filtration.
Applications De Recherche Scientifique
4-Phenoxybutylmagnesium bromide, 0.50 M in 2-MeTHF is a useful reagent for a variety of synthetic organic reactions. It is used in the synthesis of aryl and alkyl halides, halohydrins, and alcohols. It is also used in the synthesis of aryl and alkyl amines, and can be used to form organometallic compounds. This compound is also used in the synthesis of heterocycles, such as pyridines and quinolines. This compound can also be used in the synthesis of polymers and plastics.
Propriétés
IUPAC Name |
magnesium;butoxybenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13O.BrH.Mg/c1-2-3-9-11-10-7-5-4-6-8-10;;/h4-8H,1-3,9H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUAABAPUGSMPG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCOC1=CC=CC=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![t-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate](/img/structure/B6307513.png)
![N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine](/img/structure/B6307517.png)
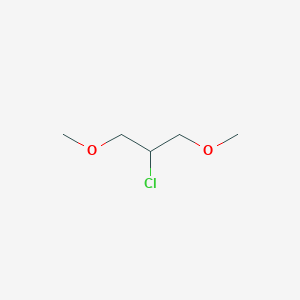
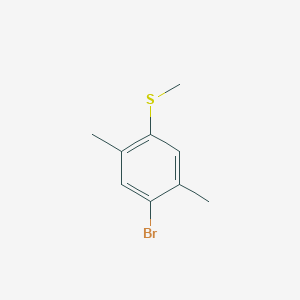

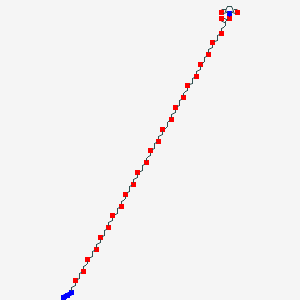
![Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate hydrobromide](/img/structure/B6307553.png)
![t-Butyl {2-[4-(aminocarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate](/img/structure/B6307568.png)
